Ethanol-d6
Overview
Description
This compound has the molecular formula C2D6O and a molecular weight of 52.1054 g/mol . Deuterated ethanol is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique properties.
Mechanism of Action
Target of Action
Ethanol-d6, a deuterated derivative of ethanol , primarily targets the brain’s neurons . It interacts with several neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . It is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Mode of Action
This compound affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors . This compound also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . Its actions on dopaminergic and opioid peptidergic systems are implicated in the reinforcing effect of alcohol .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily metabolized by the hepatic enzyme alcohol dehydrogenase .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can induce various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to this compound can cause persistent structural and functional changes in the brain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of other substances or drugs in the system can affect its metabolism and action . The effect of this compound can also be influenced by genetic polymorphisms of certain genes .
Biochemical Analysis
Biochemical Properties
Ethanol-d6 interacts with various enzymes and proteins. For instance, the alcohol dehydrogenase and aldehyde dehydrogenase from Aspergillus nidulans were introduced into E. coli, and the recombinant strain acquired the ability to grow on this compound . This indicates that this compound can participate in biochemical reactions involving these enzymes.
Cellular Effects
The effects of this compound on cells are not fully understood. Studies on ethanol suggest that it can have significant impacts on cellular processes. For instance, ethanol has been shown to alter the subcellular localization of certain protein kinase C isoforms in NG108–15 cells
Molecular Mechanism
It is known that ethanol’s primary mechanism of action is GABA A receptor positive allosteric modulation . Given the structural similarity between ethanol and this compound, it is possible that this compound may exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. Studies on ethanol suggest that its effects can change over time. For instance, ethanol sensitization in mice continues to develop beyond 20 days to reach maximal levels after about 25 injections in DBA/2J mice and 40 injections in Swiss mice .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models are not well-documented. Studies on ethanol suggest that its effects can vary with different dosages. For instance, prenatal ethanol exposure has been linked to widespread impairments in brain structure and function in various animal models .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as ethanol. Ethanol is metabolized primarily by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase . It is plausible that this compound undergoes similar metabolic transformations.
Subcellular Localization
Studies on ethanol suggest that it can alter the subcellular localization of certain proteins . It is plausible that this compound may have similar effects on protein localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2H6)Ethanol can be synthesized through several methods. One common approach involves the catalytic exchange of hydrogen atoms in ethanol with deuterium atoms using deuterium oxide (D2O) as the deuterium source. This process typically requires a catalyst such as platinum or palladium and is conducted under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of (2H6)Ethanol often involves the fermentation of deuterated glucose or other deuterated substrates. The fermentation process is similar to that of regular ethanol but uses deuterated feedstocks to ensure the incorporation of deuterium atoms into the ethanol molecule .
Chemical Reactions Analysis
Types of Reactions
(2H6)Ethanol undergoes similar chemical reactions as regular ethanol, including:
Oxidation: (2H6)Ethanol can be oxidized to produce acetaldehyde and acetic acid.
Reduction: It can be reduced to ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: (2H6)Ethanol can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products
Oxidation: Acetaldehyde (C2D4O) and acetic acid (C2D4O2).
Reduction: Ethane (C2D6).
Substitution: Various substituted ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2H6)Ethanol is widely used in scientific research due to its unique properties:
NMR Spectroscopy: It is used as a solvent in NMR spectroscopy because deuterium atoms do not produce interfering signals, allowing for clearer spectra of the sample.
Isotope Labeling: It is used in metabolic studies to trace the incorporation and transformation of ethanol in biological systems.
Pharmaceutical Research: It is used in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Comparison with Similar Compounds
Similar Compounds
Ethanol (C2H6O): The non-deuterated form of (2H6)Ethanol.
Methanol (CH3OH): A simpler alcohol with one carbon atom.
Isopropanol (C3H8O): An isomer of propanol with similar solvent properties.
Uniqueness
(2H6)Ethanol is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and isotope labeling studies. The use of deuterium can also lead to differences in reaction kinetics and metabolic pathways compared to non-deuterated ethanol .
Properties
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-deuteriooxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-LIDOUZCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934298 | |
Record name | (~2~H_5_)Ethan(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl alcohol-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20773 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1516-08-1 | |
Record name | Ethanol-d6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1516-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H6)Ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_5_)Ethan(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H6]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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